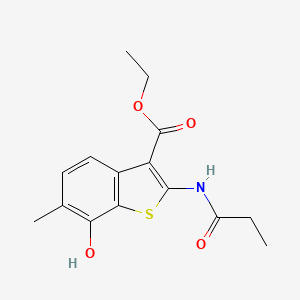

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate

Description

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (molecular formula: C₁₅H₁₇NO₄S, molecular weight: 307.37 g/mol, CAS: 1171911-85-5) is a benzothiophene derivative characterized by three key substituents:

- A methyl group at position 6, contributing steric bulk and hydrophobicity.

- A propionylamino group at position 2, which may influence biological interactions. The ethyl carboxylate at position 3 provides ester functionality, making it a candidate for further derivatization. This compound is structurally analogous to pharmaceuticals targeting enzymes or receptors, given its resemblance to heterocyclic drug scaffolds .

Properties

IUPAC Name |

ethyl 7-hydroxy-6-methyl-2-(propanoylamino)-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-4-10(17)16-14-11(15(19)20-5-2)9-7-6-8(3)12(18)13(9)21-14/h6-7,18H,4-5H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKBNCOLUOTZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)C(=C(C=C2)C)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylthiophene and a benzene derivative.

Hydroxylation: Introduction of the hydroxyl group at the 7th position can be achieved through selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.

Amidation: The propionylamino group is introduced through an amidation reaction, where the amine group reacts with propionyl chloride under basic conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).

Major Products

Oxidation: Formation of 7-keto-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate.

Reduction: Formation of ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carbinol.

Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing:

- Anti-inflammatory agents

- Anticancer drugs

Biological Studies

Research into its interactions with biological systems has revealed potential mechanisms of action, including:

- Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic activities.

- Receptor interactions : Preliminary studies suggest that it may interact with various receptors, providing insights into its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Research indicated that it could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

These findings underscore the importance of ongoing research to fully elucidate the mechanisms through which this compound exerts its effects.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and propionylamino groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate

- Molecular Formula: C₁₄H₁₄BrNO₄S

- Key Differences : Bromine replaces the methyl group at position 4.

- Impact: Increased molecular weight (372.24 g/mol vs. 307.37 g/mol) due to bromine’s atomic mass. Reduced steric hindrance compared to methyl but increased polarizability .

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate

- Molecular Formula: C₁₇H₂₀BrNO₅S

- Key Differences: Addition of a 3-hydroxy-2-methylpropoxy group at position 7 and acetylamino at position 2.

- Impact :

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Molecular Formula: C₁₆H₂₅NO₂S

- Key Differences :

- Saturated tetrahydrobenzothiophene ring reduces aromaticity.

- A bulky 1,1-dimethylpropyl group at position 6 increases steric hindrance.

- Impact :

Physicochemical Properties

*Predicted using fragment-based methods.

Key Observations :

- Bromine substitution increases LogP (more lipophilic).

- The tetrahydro derivative’s reduced hydrogen-bonding capacity may lower solubility.

Biological Activity

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS Number: 182227-17-4) is a synthetic compound belonging to the benzothiophene class, characterized by a complex organic structure that includes a hydroxyl group, a propionylamino group, and an ethyl ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4S, with a molecular weight of 307.37 g/mol. Its structure is notable for the presence of a sulfur atom in the heterocyclic benzothiophene core, which contributes to its unique chemical properties and biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4S |

| Molecular Weight | 307.37 g/mol |

| CAS Number | 182227-17-4 |

| Chemical Class | Benzothiophene |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activity. The functional groups present in this compound enhance its ability to form hydrogen bonds and engage in other molecular interactions crucial for its bioactivity.

Antioxidant Properties

Research has indicated that compounds within the benzothiophene class may exhibit antioxidant activities. This compound has shown promise in reducing oxidative stress markers in vitro, suggesting potential applications in the management of oxidative stress-related disorders.

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of this compound, revealing that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect was demonstrated in animal models where treatment with the compound resulted in reduced inflammation markers.

Lipid Metabolism Regulation

Recent investigations have also focused on the compound's role in lipid metabolism. In a study involving diet-induced obesity (DIO) mice, it was observed that administration of this compound led to significant reductions in hepatic lipid accumulation. The mechanism appears to involve modulation of sterol-regulatory element binding proteins (SREBPs), which are key regulators of lipid biosynthesis .

Case Studies

- Study on Hepatic Lipid Accumulation : In a controlled study, DIO mice were treated with this compound at doses of 15 mg/kg/day for seven weeks. Results indicated a significant decrease in liver fat content and improved glucose tolerance, alongside reduced expression levels of SREBP-1c and SREBP-2 .

- In Vitro Assessment on HepG2 Cells : In HepG2 cell lines, the compound demonstrated dose-dependent inhibition of lipid synthesis at concentrations ranging from 10 to 40 μmol/L. This was accompanied by alterations in mRNA levels related to lipid metabolism, indicating its potential as a therapeutic agent for metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via acylation of a benzothiophene scaffold. For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be reacted with propionyl chloride under reflux in chloroform, followed by purification via ethanol recrystallization . Optimization includes adjusting reaction time (e.g., 9 hours for complete acylation), solvent choice (chloroform for solubility), and stoichiometric ratios (1:1.5 amine:acylating agent). TEA is often used as a base to neutralize HCl byproducts .

Q. How is crystallographic disorder addressed during structural refinement of this compound?

- Answer : Crystallographic disorder, such as disordered methylene groups in the cyclohexene ring, is resolved using the SHELXL program. The EADP (anisotropic displacement parameter) instruction refines disordered atoms with split occupancy factors (e.g., 0.641:0.359 ratio) while maintaining geometric constraints. Hydrogen atoms are positioned geometrically and refined with riding models .

Q. What solvents and techniques are optimal for purification post-synthesis?

- Answer : Ethanol is preferred for recrystallization due to its polarity, which selectively dissolves impurities while precipitating the target compound. Column chromatography with dichloromethane/methanol (9.5:0.5) is used for intermediates to separate polar byproducts .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen bonding patterns in the crystal lattice?

- Answer : Graph set analysis (Bernstein et al., 1995) categorizes hydrogen bonds into motifs (e.g., S(6) rings). For this compound, intramolecular N–H⋯O bonds form a 6-membered ring motif, stabilizing the planar benzothiophene core. Intermolecular interactions are mapped using crystallographic software (e.g., Mercury) to identify packing motifs and lattice stability .

Q. What strategies mitigate data contradictions arising from polymorphic variations in different synthesis batches?

- Answer : Polymorphs are characterized via PXRD and DSC to identify thermal stability differences. If conflicting crystallographic data arise (e.g., disordered vs. ordered structures), high-resolution synchrotron data or low-temperature crystallography (100 K) reduces thermal motion artifacts. SHELXL’s TWIN and BASF commands refine twinned crystals .

Q. How do computational tools like ORTEP-3 and WinGX enhance structural visualization and validation?

- Answer : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, critical for identifying disorder. WinGX integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL), while PLATON validates geometry (e.g., bond angles, torsion checks). These tools ensure compliance with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.